6-Aminopyridazine-3-carboxylic acid

Descripción general

Descripción

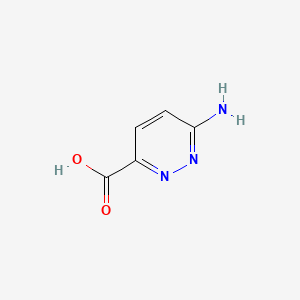

6-Aminopyridazine-3-carboxylic acid, also known as 6-Aminonicotinic acid, is a heterocyclic compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 . It has received significant attention from scientists and researchers.

Synthesis Analysis

The electrosynthesis of 6-Aminopyridazine-3-carboxylic acid can be achieved by the electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2 at a silver electrode .Molecular Structure Analysis

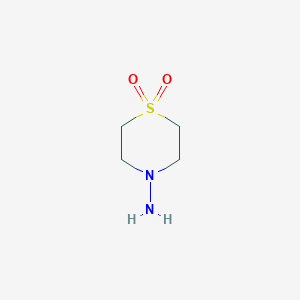

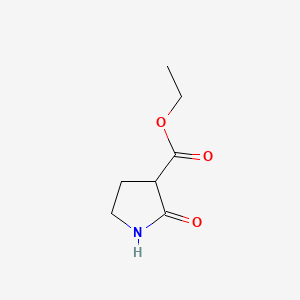

The molecular structure of 6-Aminopyridazine-3-carboxylic acid consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with an amino group at the 6th position and a carboxylic acid group at the 3rd position .Physical And Chemical Properties Analysis

6-Aminopyridazine-3-carboxylic acid is a solid at room temperature. It has a density of 1.533±0.06 g/cm3 (Predicted), a boiling point of 512.2±35.0 °C (Predicted), and a flash point of 263.565°C .Aplicaciones Científicas De Investigación

Drug Discovery and Development

6-Aminopyridazine-3-carboxylic acid: is a valuable compound in the field of medicinal chemistry due to its pyridazine ring. This ring structure is known for its weak basicity, high dipole moment, and robust hydrogen-bonding capacity, which are advantageous in drug-target interactions . It has been utilized in the development of drugs like relugolix and deucravacitinib , which are FDA-approved and incorporate a pyridazine ring as a core element .

Molecular Recognition

The unique physicochemical properties of the pyridazine ring, such as dual hydrogen-bonding capacity, play a significant role in molecular recognition. This makes 6-Aminopyridazine-3-carboxylic acid a potential candidate for designing molecules that can selectively bind to biological targets, which is crucial in the development of diagnostic agents and therapeutic drugs .

Agriculture

In the agricultural sector, derivatives of pyridazine, like 6-Aminopyridazine-3-carboxylic acid , have been explored for their potential as herbicides. The compound’s structure can be modified to create derivatives that function as weed killers, providing an avenue for the development of new agrochemicals .

Proteomics Research

6-Aminopyridazine-3-carboxylic acid: serves as a biochemical tool in proteomics research. Its ability to interact with proteins and peptides through hydrogen bonding and π-π stacking interactions makes it useful in studying protein structures and functions .

Biochemistry Applications

In biochemistry, 6-Aminopyridazine-3-carboxylic acid can be used as a building block for synthesizing more complex molecules. Its reactive carboxylic acid group allows it to participate in various chemical reactions, contributing to the synthesis of compounds with diverse biological activities .

Chemical Synthesis

The compound is employed in chemical synthesis as a heterocyclic building block. It can undergo electrosynthesis, where it is formed by the electrochemical reduction of related compounds in the presence of CO2 at a silver electrode. This method is significant for creating resin-bound 2-aminoazine, which has further applications in chemical research .

Industrial Applications

While specific industrial applications of 6-Aminopyridazine-3-carboxylic acid are not widely reported, its role as a precursor in chemical synthesis suggests potential uses in the manufacture of various industrial products, especially where specialized organic compounds are required .

Antiviral Research

Though not directly mentioned for 6-Aminopyridazine-3-carboxylic acid , pyridazine derivatives have been investigated for their antiviral properties. The compound’s structure could be modified to enhance its activity against viruses, making it a candidate for antiviral drug development .

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a biochemical used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it may interact with various proteins or enzymes, potentially altering their function or activity

Biochemical Pathways

The biochemical pathways affected by 6-Aminopyridazine-3-carboxylic acid are currently unknown . Given its use in proteomics research , it may be involved in protein-related pathways.

Result of Action

As a biochemical used in proteomics research , it may have effects on protein function or activity, but specific details are currently lacking.

Propiedades

IUPAC Name |

6-aminopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXZCRCTNZCHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480159 | |

| Record name | 6-AMINOPYRIDAZINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminopyridazine-3-carboxylic acid | |

CAS RN |

59772-58-6 | |

| Record name | 6-AMINOPYRIDAZINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminopyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

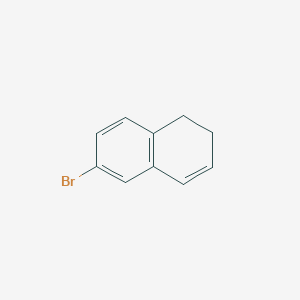

![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)